Pyridine Regioisomerism: 3-Pyridinyl vs. 4-Pyridinyl
The target compound is a specific regioisomer (pyridin-3-yl). The 4-pyridinyl analog, 2-[cyclopropyl(pyridin-4-yl)amino]acetic acid (CAS 1179273-76-7), is a commercially available comparator. While both share the same molecular formula and weight, their structural difference is a key determinant of their chemical and biological behavior .
| Evidence Dimension | Pyridine Nitrogen Position (Regioisomerism) |
|---|---|
| Target Compound Data | Pyridin-3-yl substitution |
| Comparator Or Baseline | Pyridin-4-yl substitution (2-[cyclopropyl(pyridin-4-yl)amino]acetic acid, CAS 1179273-76-7) |
| Quantified Difference | The position of the ring nitrogen alters the dipole moment and the basicity (pKa of conjugate acid) of the pyridine ring. This directly influences solubility in aqueous media and the ability to act as a ligand for metal ions or a hydrogen-bond acceptor in biological targets. |
| Conditions | In silico or empirical physicochemical property assessment |
Why This Matters
This regioisomerism is critical for scientists requiring a specific molecular geometry for target binding or for developing robust, isomer-sensitive synthetic methodologies.
